(5Z)-3-[2-(morpholin-4-yl)-2-oxoethyl]-5-[4-(pyrrolidin-1-yl)benzylidene]-1,3-thiazolidine-2,4-dione
Overview
Description
The compound (5Z)-3-[2-(morpholin-4-yl)-2-oxoethyl]-5-[4-(pyrrolidin-1-yl)benzylidene]-1,3-thiazolidine-2,4-dione is a synthetic organic molecule that belongs to the thiazolidinedione class. This compound is characterized by its unique structure, which includes a thiazolidine-2,4-dione core, a morpholin-4-yl substituent, and a pyrrolidin-1-yl benzylidene group. It has garnered interest in various scientific fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-[2-(morpholin-4-yl)-2-oxoethyl]-5-[4-(pyrrolidin-1-yl)benzylidene]-1,3-thiazolidine-2,4-dione typically involves a multi-step process:
Formation of the Thiazolidinedione Core: The initial step involves the preparation of the thiazolidinedione core through the reaction of thiourea with chloroacetic acid under basic conditions.
Introduction of the Morpholin-4-yl Group: The morpholin-4-yl group is introduced via a nucleophilic substitution reaction, where the thiazolidinedione core reacts with morpholine in the presence of a suitable base.
Formation of the Benzylidene Group: The final step involves the condensation of the intermediate product with 4-(pyrrolidin-1-yl)benzaldehyde under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholin-4-yl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the benzylidene group, converting it to the corresponding benzyl derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted thiazolidinedione derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as a pharmacological agent. Its structural similarity to other biologically active thiazolidinediones makes it a candidate for drug development, particularly in the treatment of metabolic disorders.
Medicine
The compound’s potential therapeutic applications include its use as an anti-diabetic agent, given its structural resemblance to other thiazolidinediones that act as insulin sensitizers.
Industry
In the industrial sector, the compound can be used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-3-[2-(morpholin-4-yl)-2-oxoethyl]-5-[4-(pyrrolidin-1-yl)benzylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. It is believed to exert its effects by binding to nuclear receptors such as peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism. This binding leads to the modulation of gene expression, resulting in improved insulin sensitivity and glucose uptake.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione used as an anti-diabetic agent.
Pioglitazone: A thiazolidinedione with similar pharmacological properties.
Troglitazone: An earlier thiazolidinedione that was withdrawn from the market due to safety concerns.
Uniqueness
The uniqueness of (5Z)-3-[2-(morpholin-4-yl)-2-oxoethyl]-5-[4-(pyrrolidin-1-yl)benzylidene]-1,3-thiazolidine-2,4-dione lies in its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other thiazolidinediones. These modifications could potentially enhance its efficacy and safety profile, making it a promising candidate for further research and development.
Properties
IUPAC Name |
(5Z)-3-(2-morpholin-4-yl-2-oxoethyl)-5-[(4-pyrrolidin-1-ylphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c24-18(22-9-11-27-12-10-22)14-23-19(25)17(28-20(23)26)13-15-3-5-16(6-4-15)21-7-1-2-8-21/h3-6,13H,1-2,7-12,14H2/b17-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWNTIHLWWZDCN-LGMDPLHJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C=C3C(=O)N(C(=O)S3)CC(=O)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=CC=C(C=C2)/C=C\3/C(=O)N(C(=O)S3)CC(=O)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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